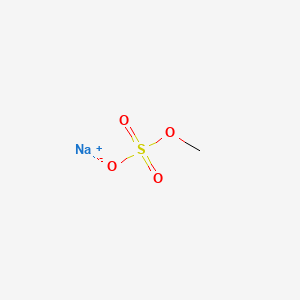

Sodium methyl sulfate

Descripción

Significance within Organosulfate Chemistry

Organosulfates, organic compounds containing a sulfate (B86663) ester group, are a significant class of molecules with diverse applications and environmental relevance. Sodium methyl sulfate, as the simplest organosulfate, serves as a fundamental model compound for understanding the chemical and physical properties of this class. osti.govcopernicus.org Its structure, consisting of a methyl group attached to a sulfate anion with a sodium counterion, provides a basic framework for studying the influence of the sulfate group on molecular behavior. smolecule.com

Research on this compound has been instrumental in understanding the atmospheric chemistry of organosulfates, which are known to be present in atmospheric particles. osti.govcopernicus.org Studies on its heterogeneous oxidation by hydroxyl (OH) radicals have revealed that it can fragment to form a sulfate radical anion and formaldehyde (B43269). osti.govcopernicus.org This process is crucial for understanding the transformation and evolution of organosulfates in the atmosphere and their contribution to the formation of inorganic sulfate aerosols. osti.govcopernicus.org

Historical Context of Methyl Sulfate Derivatives Research

The investigation of methyl sulfate derivatives has a rich history intertwined with the development of organic synthesis. Dimethyl sulfate, a potent methylating agent, has been a cornerstone in organic chemistry for over a century. inchem.org this compound often emerges as a byproduct in reactions involving dimethyl sulfate, particularly in its synthesis or when it is used in excess and the unreacted portion is neutralized. smolecule.com

Historically, research focused on the utility of dimethyl sulfate as a powerful and versatile reagent for methylation. wisdomlib.org The study of this compound was often in the context of being a less reactive, water-soluble derivative. However, early 20th-century patents indicated methods to utilize this compound waste residues, for instance, in the synthesis of anisole (B1667542), highlighting an early interest in its chemical utility. smolecule.comgoogle.com More recent research has continued to explore the reactivity of monoalkyl sulfates, demonstrating that even simple derivatives like this compound can act as alkylating agents in water, a finding that challenges earlier assumptions about their chemical inertness. pnas.org

Contemporary Research Paradigms and Scientific Relevance

In modern chemical research, this compound continues to be a compound of significant interest, with its applications spanning various fields.

Methylating Agent: A primary application of this compound is as a methylating agent in organic synthesis. chemicalbook.comchemdad.com It is used to introduce a methyl group to various substrates, including phenols, alcohols, and amines. smolecule.com For example, it can be used to synthesize anisole from phenol (B47542) and in the preparation of hydroxyanilino quinolines, which are potential RET kinase inhibitors. smolecule.comsamaterials.com

Surfactant Properties and Micellar Studies: this compound exhibits surfactant properties, meaning it can reduce the surface tension between liquids, facilitating the mixing of substances like oil and water. cymitquimica.com This property is leveraged in the production of detergents and emulsifiers. cymitquimica.com Researchers also use it to study the formation and properties of micelles, which are aggregates of surfactant molecules in a solution. smolecule.com

Precursor for Ionic Liquids: The compound serves as a starting material for the synthesis of ionic liquids with the methylsulfate (B1228091) anion. smolecule.com These ionic liquids have found use as catalysts in various organic reactions, such as the Morita-Baylis-Hillman reaction. smolecule.comottokemi.com

Atmospheric and Environmental Chemistry: As the smallest organosulfate detected in atmospheric particles, this compound is a key subject in atmospheric chemistry research. copernicus.org Studies on its atmospheric lifecycle and transformation contribute to a better understanding of air quality and aerosol formation. osti.govcopernicus.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₃NaO₄S | nih.gov |

| Molecular Weight | 134.09 g/mol | chemdad.com |

| CAS Number | 512-42-5 | cymitquimica.com |

| Appearance | White crystalline solid/powder | cymitquimica.comchemdad.com |

| Melting Point | 210 °C | chemdad.com |

| Solubility in Water | Highly soluble | cymitquimica.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

512-42-5 |

|---|---|

Fórmula molecular |

CH4NaO4S |

Peso molecular |

135.10 g/mol |

Nombre IUPAC |

sodium;methyl sulfate |

InChI |

InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |

Clave InChI |

VJWFFRAUKLEPHS-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)[O-].[Na+] |

SMILES canónico |

COS(=O)(=O)O.[Na] |

Otros números CAS |

512-42-5 |

Descripción física |

PelletsLargeCrystals |

Pictogramas |

Irritant |

Números CAS relacionados |

75-93-4 (Parent) |

Sinónimos |

methyl sulfate methyl sulfate, ammonium salt methyl sulfate, potassium salt methyl sulfate, sodium salt monomethyl sulfate sodium methyl sulfate |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium Methyl Sulfate

Direct Synthesis Approaches

Direct synthesis of sodium methyl sulfate (B86663) often involves the reaction of a sodium-containing base with a methylating agent that also provides the sulfate group.

Reaction of Sodium Methoxide (B1231860) with Sulfur Trioxide

A primary method for the direct synthesis of sodium methyl sulfate is the reaction between sodium methoxide (NaOCH₃) and sulfur trioxide (SO₃). smolecule.comsciencemadness.org In this process, the highly reactive sulfur trioxide readily combines with sodium methoxide to form the desired product. The reaction is typically exothermic.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of this compound synthesis are significantly influenced by reaction conditions. Key parameters that require optimization include temperature, solvent, and reactant ratios.

Temperature control is critical for maximizing yield and minimizing side reactions. While higher temperatures can increase reaction rates, excessive heat may lead to the decomposition of reactants or products. smolecule.com For instance, in related methylation reactions, temperature directly impacts product distribution and selectivity. smolecule.com

The choice of solvent is also important. Protic solvents might engage in unwanted side reactions, whereas aprotic solvents can provide a cleaner reaction profile. smolecule.com

Contemporary synthesis techniques focus on improving yield and sustainability. One such method involves the neutralization of methyl hydrogen sulfate (CH₃HSO₄) with sodium hydroxide (B78521), which can produce this compound at an industrial scale. smolecule.com A 2025 study highlighted a process that generated this compound as a recoverable byproduct with a 96% yield in the synthesis of methyl salicylate (B1505791), using dimethyl sulfate as both a solvent and methylating agent. smolecule.com

The following table illustrates the impact of temperature on methylation reactions, showing a general trend of increased conversion but decreased selectivity at higher temperatures.

Table 1: Effect of Temperature on Methylation Reactions

| Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| 320 | 40 | 95 | 4 |

| 350 | 65 | 92 | 3 |

| 380 | 85 | 88 | 2 |

This data demonstrates a general trend observed in methylation reactions and is not specific to a single process. smolecule.com

Indirect Synthetic Pathways and Derivatization

Indirect routes to this compound often involve the methylation of a substrate, where the unreacted methylating agent is subsequently converted to the target compound.

Methylation Processes Involving Sodium Phenylate and Related Substrates

This compound can be generated as a byproduct in methylation reactions. For example, when methylating sodium phenolate (B1203915) with an excess of dimethyl sulfate, the unreacted dimethyl sulfate can be converted into this compound. smolecule.comgoogle.com Similarly, the synthesis of anisole (B1667542) from phenol (B47542) and this compound has been demonstrated, showcasing the utility of this compound as a methylating agent itself. researchgate.net In one process, phenol is reacted with sodium hydroxide to form sodium phenolate, which is then methylated. google.com

Another example is the synthesis of p-methylanisole, where p-cresol (B1678582) is first reacted with sodium hydroxide, and the resulting sodium p-methylphenolate is then treated with dimethyl sulfate. chemicalbook.com This reaction yields p-methylanisole and this compound as a byproduct. chemicalbook.com A detailed procedure for this synthesis reported obtaining 50.8 g of this compound with a purity of 97.3%. chemicalbook.com

A patented method describes the treatment of wastewater containing this compound by reacting it with sodium phenolate to produce aromatic ethers. google.com This process not only remediates the wastewater but also synthesizes valuable chemicals. google.com The reaction is typically carried out in a reflux state at temperatures between 103-108 °C. google.com

Utilization of Byproducts (e.g., Methyl Sodium Sulfate Offscum) for Synthesis

Industrial processes, such as the production of hemiacetal or vitamin B1, can generate "methyl sodium sulfate offscum," a byproduct with a high content (≥90%) of this compound. google.com This offscum can be utilized as a raw material for further synthesis.

A patented method discloses the synthesis of S-methyl-iso-thiourea sulfate using this offscum and thiourea (B124793) in water under neutral conditions. google.com This approach is advantageous as it uses a low-cost byproduct, replaces a highly toxic methylating agent (dimethyl sulfate), and employs water as a solvent, making the process more environmentally friendly. google.com The reaction proceeds with high speed and yield. google.com

Similarly, this industrial waste can be used to prepare dimethyl thioether. google.com In this process, the this compound-containing waste is reacted with industrial sodium sulfide (B99878) in water. google.com

Mechanistic Studies of this compound Formation

The formation of this compound through methylation reactions generally proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. smolecule.com In this process, a nucleophile, such as a phenoxide ion, attacks the electrophilic carbon atom of the methylating agent, like dimethyl sulfate. smolecule.com

The study of the heterogeneous oxidation of this compound by hydroxyl (OH) radicals provides insight into its atmospheric chemistry. copernicus.org Research indicates that this reaction can lead to the fragmentation of this compound into formaldehyde (B43269) and a sulfate radical anion (SO₄·⁻). copernicus.orgresearchgate.net This process is significant as it contributes to the formation of secondary atmospheric pollutants. copernicus.org Kinetic studies have determined the heterogeneous OH reaction rate constant to be (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.org

The proposed mechanism for the heterogeneous OH oxidation of this compound is illustrated below:

Scheme 1: Proposed reaction mechanism for heterogeneous OH oxidation of this compound researchgate.net

This reaction highlights the role of fragmentation and radical chemistry in the transformation of this compound in the atmosphere. copernicus.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need to mitigate the environmental and health hazards associated with traditional synthetic routes, particularly those involving toxic reagents and the generation of significant waste streams. Research and industrial practices are increasingly focused on developing more sustainable pathways that emphasize waste prevention, atom economy, the use of safer chemicals, and energy efficiency.

A primary focus of green chemistry in this context is the replacement of hazardous methylating agents. acs.org Traditionally, agents like dimethyl sulfate (DMS) and methyl iodide are used. acs.orggoogle.com However, these substances are known for their high toxicity and carcinogenic properties. google.comunive.itugm.ac.id Dimethyl sulfate, for instance, is highly toxic and corrosive, while methyl iodide also presents toxicity and carcinogenic risks. google.comiupac.org The principles of green chemistry advocate for substituting these hazardous materials with safer, more environmentally benign alternatives. unive.itresearchgate.net

A leading green alternative is dimethyl carbonate (DMC). unive.itresearchgate.net DMC is recognized as a non-toxic, biodegradable, and environmentally friendly reagent. unive.itugm.ac.id Unlike traditional methylating agents, its use does not produce corrosive byproducts or large quantities of inorganic salts that require disposal. unive.it When DMC acts as a methylating agent, the byproducts are typically methanol (B129727) and carbon dioxide, which are less harmful and more easily managed. unive.it The shift from DMS or methyl iodide to DMC exemplifies the core green chemistry principles of using less hazardous substances and designing safer chemicals. acs.orgresearchgate.net

Another key principle is waste prevention and valorization . Significant amounts of this compound are generated as a byproduct or waste in various industrial processes, such as the production of pharmaceuticals like caffeine (B1668208) or vitamin B1. google.comresearchgate.net Instead of treating this as waste to be disposed of, green chemistry principles encourage its use as a valuable raw material. google.comgoogle.com For example, this byproduct this compound can be effectively used as a methylating agent to synthesize other valuable chemicals, such as anisole from phenol or S-methyl-iso-thiourea sulfate from thiourea. google.comresearchgate.net This approach turns a waste stream into a feedstock, perfectly aligning with the ideal of waste prevention. google.comgoogle.com

The atom economy of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is a critical metric in green chemistry. um-palembang.ac.idigitsarang.ac.in Traditional substitution reactions often have poor atom economy. igitsarang.ac.inessentialchemicalindustry.org For instance, in syntheses where dimethyl sulfate is used and sodium sulfate is formed as a byproduct, a significant portion of the reactant mass does not end up in the desired product. google.com Green synthetic routes aim to maximize atom economy by designing reactions, such as addition reactions, where most or all reactant atoms are incorporated into the product. igitsarang.ac.in The use of catalysts can enable alternative reaction pathways with improved atom economy. essentialchemicalindustry.org

Catalysis plays a crucial role in the green synthesis of and involving this compound. Catalysts are preferred over stoichiometric reagents because they are used in small amounts, can often be recycled, and can increase reaction selectivity and efficiency, thereby reducing waste and energy consumption. essentialchemicalindustry.org In methylation reactions, zeolite catalysts have shown excellent performance, with strong acid sites facilitating high conversion rates. smolecule.com Phase-transfer catalysts (PTCs) have also been employed to enhance reaction rates under milder conditions, often using water as a solvent, which avoids the need for volatile and often toxic organic solvents. researchgate.net

The use of safer solvents is another cornerstone of green chemistry. essentialchemicalindustry.org Many organic syntheses rely on volatile organic compounds (VOCs) as solvents, which can be hazardous and environmentally damaging. An exemplary green approach is the use of water as a reaction solvent. google.com The synthesis of S-methyl-iso-thiourea sulfate from this compound waste residue and thiourea is successfully carried out in water, replacing organic solvents and realizing a greener production process. google.com

Finally, designing for energy efficiency involves optimizing reaction conditions to minimize energy input. This can include using catalysts to lower reaction temperatures and pressures or employing energy-efficient technologies like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. smolecule.comresearchgate.net

The following table provides a comparative analysis of different methylating agents used in syntheses relevant to this compound, highlighting the advantages of greener alternatives.

| Feature | Dimethyl Sulfate (DMS) | Methyl Iodide | Dimethyl Carbonate (DMC) |

| Toxicity | High, carcinogenic, corrosive google.comunive.itiupac.org | Moderate toxicity, carcinogenic risk google.com | Low toxicity, non-mutagenic unive.itugm.ac.id |

| Byproducts | Inorganic salts (e.g., Na₂SO₄) unive.it | Inorganic salts (e.g., NaI) | Methanol, CO₂ unive.it |

| Atom Economy | Generally poor in substitution reactions igitsarang.ac.in | Generally poor in substitution reactions | Potentially higher, especially in catalyzed reactions |

| Green Status | Not considered a green reagent unive.it | Not considered a green reagent | Environmentally benign, green reagent unive.itresearchgate.net |

The next table summarizes various green chemistry approaches applied in the context of this compound synthesis and their associated benefits.

| Green Chemistry Principle | Application in this compound Context | Benefits |

| Use of Less Hazardous Reagents | Replacing dimethyl sulfate (DMS) with dimethyl carbonate (DMC). researchgate.net | Reduced toxicity and environmental impact; avoids hazardous byproducts. unive.it |

| Waste Valorization | Using byproduct this compound from other industries as a feedstock. google.comresearchgate.net | Prevents waste, creates value from byproducts, circular economy approach. google.comgoogle.com |

| Catalysis | Employing zeolite or phase-transfer catalysts. smolecule.comresearchgate.net | Increased reaction efficiency, lower energy use, reduced waste, potential for catalyst recycling. essentialchemicalindustry.org |

| Use of Safer Solvents | Utilizing water as a solvent instead of organic solvents. google.com | Eliminates use of hazardous VOCs, improves safety, simplifies workup. |

| Atom Economy | Designing reactions that maximize the incorporation of reactants into the product. um-palembang.ac.id | Minimizes waste, increases process efficiency, reduces raw material consumption. um-palembang.ac.id |

Mechanistic Investigations of Reactions Involving Sodium Methyl Sulfate

Role as a Methylating Agent in Organic Transformations

Sodium methyl sulfate (B86663) serves as an effective methylating agent, capable of transferring a methyl group (–CH₃) to various nucleophiles. pnas.org This reactivity is central to its application in organic synthesis. The mechanisms underlying these transformations are governed by the principles of nucleophilic substitution, with specific outcomes in terms of product distribution and stereochemistry.

The primary mechanism by which sodium methyl sulfate acts as a methylating agent is the bimolecular nucleophilic substitution (Sₙ2) reaction. pnas.orgpnas.org In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom of the methyl group, while simultaneously displacing the sulfate anion (SO₄²⁻) as a leaving group. This process occurs in a single, concerted step.

The geometry of the Sₙ2 reaction is specific, involving a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. However, for a methyl group, which is achiral, this inversion is not observable but the mechanistic principle holds. The reaction's rate is dependent on the concentration of both the this compound and the nucleophile. ucl.ac.uk

An alternative pathway, the unimolecular nucleophilic substitution (Sₙ1) mechanism, is considered highly unfavorable for this compound. wikipedia.org The Sₙ1 mechanism involves a two-step process starting with the spontaneous departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. xula.edu The formation of a primary methyl carbocation (CH₃⁺) is energetically very costly, making the Sₙ1 pathway for methylation reactions with this compound kinetically inaccessible under typical conditions. Studies comparing the reactivity of methyl, ethyl, and isopropyl sulfates show a decrease in reactivity with increased substitution, which is consistent with the steric hindrance effects expected for an Sₙ2 mechanism. pnas.orgpnas.org

Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple potential reaction sites. masterorganicchemistry.com In the methylation of complex molecules with multiple nucleophilic centers (e.g., different hydroxyl or amine groups), the choice of which group is methylated is determined by factors like steric accessibility and the nucleophilicity of the competing sites. For instance, in the methylation of salicylic (B10762653) acid using dimethyl sulfate (a related methylating agent), the reaction can be directed to selectively methylate the more acidic carboxylic acid group over the phenolic hydroxyl group by using a weak base like sodium bicarbonate. acs.orgnih.govnih.gov This control over the reaction site is a key aspect of regioselectivity.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com As methylation by this compound proceeds via an Sₙ2 mechanism, the reaction is inherently stereospecific. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com If this compound were used to methylate a chiral nucleophile, the backside attack would lead to a predictable stereochemical outcome. Similarly, if a chiral variant of a methylating agent were used on a prochiral substrate, it could lead to the preferential formation of one enantiomer or diastereomer, an enantioselective or diastereoselective reaction, respectively.

The kinetics of methylation by this compound show that these reactions are significantly faster than its hydrolysis in water. pnas.org The reactivity is influenced by the strength of the attacking nucleophile, though studies have shown a relatively low sensitivity, indicated by a small Brønsted βnuc value of -0.01. pnas.org This suggests that the transition state has little charge development on the nucleophile.

The uncatalyzed hydrolysis of methyl sulfate is extremely slow, with an extrapolated rate constant of 2 x 10⁻¹¹ s⁻¹ at 25°C, corresponding to a half-life of about 1,100 years. pnas.orgpnas.org In contrast, its reaction with nucleophiles is much more rapid.

| Reaction Condition | Rate Constant (25°C) | Activation Enthalpy (ΔH‡) |

| Uncatalyzed Hydrolysis | 2 x 10⁻¹¹ s⁻¹ | 32 kcal/mol |

| Hydrolysis in 1 M HCl | 1.7 x 10⁻⁸ s⁻¹ | 24.6 kcal/mol |

| Hydrolysis in 1 M KOH | 8.3 x 10⁻⁸ s⁻¹ | 18.8 kcal/mol |

| Data extrapolated from experiments at elevated temperatures. pnas.orgpnas.org |

Thermodynamically, the hydrolysis of the methyl sulfate anion is an exergonic process, with a Gibbs free energy of reaction (ΔG'pH7) of -8.9 kcal/mol. pnas.orgpnas.org This favorability is largely driven by the formation of the highly stable bisulfate anion (HSO₄⁻). pnas.org This "energy-rich" nature, combined with its kinetic stability towards hydrolysis, makes this compound a potent alkylating agent under relatively mild conditions. pnas.org

Regioselectivity and Stereoselectivity in Methylation Reactions

Atmospheric Oxidation Pathways and Chemical Lifetimes

This compound is the smallest organosulfate detected in atmospheric particles and serves as a model compound for understanding the atmospheric fate of this class of secondary organic aerosols. copernicus.orgacs.org Its transformation is primarily driven by oxidation initiated by hydroxyl (OH) radicals.

In the atmosphere, this compound particles undergo heterogeneous oxidation when they react with gas-phase OH radicals. acs.org This process is a key determinant of the compound's atmospheric lifetime. copernicus.org Studies using aerosol flow tube reactors have shown that this oxidation is efficient. copernicus.orgcopernicus.org

Upon collision with an OH radical, the primary reaction pathway is hydrogen abstraction from the methyl group. researchgate.net The resulting alkyl radical is unstable and rapidly fragments. This fragmentation leads to the formation of formaldehyde (B43269) (CH₂O) and a sulfate radical anion (SO₄•⁻). copernicus.orgosti.govresearchgate.net

Reaction: CH₃SO₄⁻ + •OH → [•CH₂SO₄⁻] + H₂O → CH₂O + SO₄•⁻

Kinetic measurements have quantified the rate of this oxidation. The heterogeneous OH reaction rate constant (k) has been determined to be in the range of (3.79 ± 0.19) x 10⁻¹³ to (5.72 ± 0.14) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.orgacs.org The corresponding effective OH uptake coefficient (γeff), which describes the probability of an OH radical collision leading to a reaction, is reported as 0.17 to 0.31. copernicus.orgacs.org At high OH exposures, approximately 40% of the initial this compound can be oxidized. copernicus.orgosti.govresearchgate.net Despite this significant chemical conversion, only a small decrease in particle mass is observed, as the primary volatile product, formaldehyde, partitions back into the gas phase. copernicus.orgosti.gov

| Kinetic Parameter | Value |

| Heterogeneous OH Reaction Rate Constant (k) | (3.79 - 5.72) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |

| Effective OH Uptake Coefficient (γeff) | 0.17 - 0.31 |

| Reacted this compound (at max OH exposure) | ~40% |

| Data from multiple studies under high humidity conditions. copernicus.orgacs.org |

The formation of the sulfate radical anion (SO₄•⁻) is a critical step in the atmospheric degradation of this compound. copernicus.orgosti.gov This radical is itself a powerful oxidant and plays a significant role in the subsequent chemistry within the aerosol particle. acs.org

Similar to the OH radical, the sulfate radical anion can abstract a hydrogen atom from a neighboring this compound molecule. copernicus.orgcopernicus.orgresearchgate.net This reaction regenerates an alkyl radical and forms a bisulfate ion (HSO₄⁻).

Reaction: SO₄•⁻ + CH₃SO₄⁻ → HSO₄⁻ + •CH₂SO₄⁻

Formation of Bisulfate Ions and Secondary Atmospheric Species

The atmospheric transformation of this compound (CH₃SO₄Na), a notable organosulfate found in atmospheric particles, is significantly influenced by its reaction with hydroxyl (OH) radicals. copernicus.org Research into the heterogeneous OH radical-initiated oxidation of this compound droplets reveals a primary fragmentation pathway rather than functionalization or the formation of larger products. copernicus.orgresearchgate.net

Upon oxidation by OH radicals, this compound has been postulated to fragment, yielding formaldehyde (CH₂O) and a sulfate radical anion (SO₄·⁻). copernicus.orgosti.gov Due to its high volatility, the formaldehyde produced is likely to partition back into the gas phase. copernicus.orgresearchgate.net This fragmentation process is a key step in the atmospheric evolution of this compound.

The resulting sulfate radical anion (SO₄·⁻) is a crucial secondary atmospheric species. copernicus.org It is highly reactive and, much like the OH radical, can abstract a hydrogen atom from a neighboring this compound molecule. researchgate.netosti.gov This secondary reaction leads to the formation of the bisulfate ion (HSO₄⁻), contributing significantly to the secondary chemistry observed during the oxidation process. copernicus.orgosti.gov Studies using aerosol mass spectrometry have confirmed a significant increase in the ion signal intensity of the bisulfate ion following OH oxidation of this compound. researchgate.netosti.gov

Further investigations have quantified the production of inorganic sulfur species. The molar yield of inorganic sulfur, defined as the total moles of bisulfate (HSO₄⁻) and sulfate ions (SO₄²⁻) formed per mole of consumed this compound, was found to be significant, with an average value of 0.62 ± 0.18. osti.gov This highlights that the heterogeneous oxidation of this compound is an efficient pathway for converting organic sulfur into inorganic sulfate in the atmosphere. copernicus.org

Table 1: Products of Heterogeneous OH Oxidation of this compound

| Reactant | Oxidant | Primary Products | Secondary Products |

|---|

Data sourced from multiple studies on the atmospheric oxidation of this compound. copernicus.orgresearchgate.netosti.gov

Reaction Kinetics and Effective OH Uptake Coefficients in Atmospheric Systems

The kinetics of the heterogeneous oxidation of this compound by OH radicals have been quantified in laboratory studies, providing insight into its atmospheric lifetime. These studies typically use aerosol flow tube reactors to simulate atmospheric conditions. copernicus.orgescholarship.org

Kinetic measurements have determined the heterogeneous OH reaction rate constant (k) and the effective OH uptake coefficient (γeff), which represents the probability of an OH radical colliding with an aerosol particle leading to a reaction. One study, conducted at 85% relative humidity, reported a reaction rate constant of (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ and an effective OH uptake coefficient of 0.17 ± 0.03. copernicus.orgresearchgate.netescholarship.org Another investigation at a relative humidity of 75% determined a slightly faster reaction rate of (5.72 ± 0.14) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, with a corresponding γeff of 0.31 ± 0.06. osti.gov

These kinetic parameters are comparable to those of sodium ethyl sulfate, which has a slightly larger rate constant and uptake coefficient. escholarship.orgresearchgate.net The efficient reaction kinetics indicate that heterogeneous OH oxidation is a significant sink for this compound in the atmosphere. copernicus.org For instance, at maximum OH exposure levels in one experiment (1.27 × 10¹² molecule cm⁻³ s), approximately 40% of the this compound was oxidized. researchgate.netosti.gov

Table 2: Kinetic Parameters for the Heterogeneous OH Oxidation of this compound

| Parameter | Value | Relative Humidity | Reference |

|---|---|---|---|

| Heterogeneous OH Rate Constant (k) | (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 85% | copernicus.org, researchgate.net |

| Effective OH Uptake Coefficient (γeff) | 0.17 ± 0.03 | 85% | copernicus.org, researchgate.net |

| Heterogeneous OH Rate Constant (k) | (5.72 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 75% | osti.gov |

Hydrolytic Stability and Degradation Mechanisms in Aqueous Environments

This compound is highly soluble in water and exists as dissociated ions. cymitquimica.com Its behavior and stability in aqueous environments are critical for understanding its role in atmospheric aerosols, which often exist as aqueous droplets at high relative humidity. escholarship.orgcopernicus.org

While specific long-term hydrolytic stability studies on this compound are not extensively detailed in the provided research, the stability of similar organosulfates provides relevant insights. For example, 2-methyltetrol sulfate (2-MTS) aerosols have been shown to be stable against hydrolysis for approximately 28 days, suggesting that hydrolysis was not expected on the timescale of their oxidation experiments. acs.org This implies that the sulfate ester bond in small organosulfates possesses a degree of hydrolytic stability under typical atmospheric and experimental conditions.

However, hydrolysis is a known degradation pathway for ester-containing compounds in aqueous solutions. Forced degradation studies for certain prodrugs that are sensitive to water require anhydrous conditions specifically because they readily hydrolyze to the active moiety in aqueous environments. pharmtech.com This underscores that while potentially slow under certain pH and temperature conditions, hydrolysis remains a fundamental degradation mechanism for sulfate esters in water. The stability of related polymeric materials containing sulfate or sulfonate groups has been shown to be high over long periods in various aqueous pH regimes, from acidic (1 M HCl) to moderately basic (pH 10), which is attributed to steric shielding effects within the polymer structure. mdpi.com For a small molecule like this compound, such steric hindrance would be minimal.

Interactions with Other Chemical Species and Matrices

The most significant documented interaction of this compound is with hydroxyl (OH) radicals at the gas-aerosol interface. acs.org As a surface-active compound, it can accumulate at the surface of atmospheric aerosols, making it readily available for heterogeneous oxidation. acs.org This interaction initiates a cascade of reactions, leading to its degradation and the formation of inorganic sulfate. copernicus.orgosti.gov

In the environment, this compound is also known to interact with other components of atmospheric aerosols. For instance, a positive correlation between sodium ions and organosulfates has been observed in coastal areas, suggesting interactions with sea salt (sodium chloride). researchgate.net Methanesulfonic acid, another organosulfur compound, is known to react with sodium chloride in ambient aerosols to form its corresponding sodium salt, sodium methanesulfonate. acs.org A similar process could be relevant for the formation and interactions of this compound in marine environments.

Advanced Spectroscopic and Spectrometric Approaches in Sodium Methyl Sulfate Research

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for studying the atmospheric and chemical transformation of sodium methyl sulfate (B86663). When combined with soft ionization techniques like Direct Analysis in Real Time (DART), HRMS allows for the real-time characterization of aerosol composition with minimal fragmentation. osti.govcopernicus.org

In studies of the heterogeneous oxidation of sodium methyl sulfate initiated by hydroxyl (OH) radicals, HRMS has been instrumental. osti.govcopernicus.org Research has shown that under high humidity conditions, the oxidation does not lead to functionalization or fragmentation products that remain in the aerosol phase. osti.govcopernicus.org Instead, a significant increase in the bisulfate ion (HSO₄⁻) signal is observed. osti.govcopernicus.org This suggests a reaction mechanism where the initial OH attack leads to the fragmentation of this compound into formaldehyde (B43269) (CH₂O) and a sulfate radical anion (SO₄•⁻). osti.govcopernicus.org The volatile formaldehyde is presumed to partition to the gas phase, while the sulfate radical anion can then react with neighboring this compound molecules to produce bisulfate. osti.govcopernicus.org

The proposed primary reaction pathway is as follows:

Initiation: CH₃SO₄⁻ + •OH → [CH₂SO₄⁻]• + H₂O

Fragmentation: [CH₂SO₄⁻]• → CH₂O + SO₄•⁻

Secondary Reaction: SO₄•⁻ + CH₃SO₄⁻ → HSO₄⁻ + •CH₂SO₄⁻

This mechanism highlights that fragmentation and the subsequent chemistry of the sulfate radical anion are key factors in the atmospheric evolution of this compound. osti.govcopernicus.org

| Reactant/Product | Chemical Formula | Observed m/z | Role in Pathway |

| This compound | CH₃SO₄Na | 133.96 | Parent Compound |

| Bisulfate ion | HSO₄⁻ | 96.96 | Major Product |

| Formaldehyde | CH₂O | - | Gaseous Product |

| Sulfate Radical Anion | SO₄•⁻ | 95.95 | Key Intermediate |

This table provides a summary of the key species involved in the heterogeneous OH oxidation of this compound as identified through mass spectrometry.

Vibrational Spectroscopy (Infrared, Raman) for Bonding and Conformational Analysis

The infrared spectrum of this compound shows characteristic absorption bands that confirm its structure. smolecule.com Distinct peaks for the sulfate group (S=O stretching) are typically observed around 1200 cm⁻¹, while the methyl group (C-H stretching) appears around 2950 cm⁻¹. smolecule.com The stability of this compound on filter samples has been assessed using FTIR, which indicated no significant compositional changes over a four-month period, suggesting its suitability for long-term sample collection and analysis. copernicus.org

In studies comparing different metal methanesulfonates, it has been found that the vibrational modes associated with the methyl group (C-H stretches, deformations, and rocking) are largely independent of the coordination mode of the sulfonate group. researchgate.net However, the SO₃ modes can show some variation. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| C-H stretch | ~2950 | Methyl group |

| S=O stretch | ~1200 | Sulfate group |

| C-O-S bond | - | Confirmed by overall spectral analysis |

This table summarizes the key vibrational frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. uu.nl

In the context of synthesizing derivatives, such as sulphated methyl α-D-galactopyranosides, NMR is essential for confirming the structure and the position of the sulfate group. uu.nl For instance, the introduction of a sulfate group causes a deshielding effect on the geminal and vicinal protons in the ¹H NMR spectrum. uu.nl

This compound itself can be used as an internal reference standard in ¹H NMR studies in aqueous solutions, particularly for anionic guests, due to the linear change in the chemical shift of its methyl proton with the concentration of other solutes like cyclodextrins. researchgate.net

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (Methyl protons) | Varies with solvent and conditions | Used as an internal standard in some applications. researchgate.net |

| ¹³C (Methyl carbon) | Varies with solvent and conditions | Provides information on the carbon framework. |

This table outlines the use of NMR spectroscopy in the study of this compound and its derivatives.

Elemental and Ion Chromatographic Analyses for Quantifying Transformation Products

Ion chromatography (IC) is a key analytical method for quantifying the transformation products of this compound, especially inorganic ions like sulfate. acs.orgcopernicus.org In studies of the heterogeneous oxidation of organosulfates, IC is used to measure the formation of inorganic sulfate, providing a way to track the conversion of organic sulfur to inorganic forms. acs.org

For example, in the analysis of aerosol filter samples, IC can be used to determine the concentration of sulfate ions, which can be a product of the degradation of this compound. copernicus.org This technique, often coupled with mass spectrometry (IC-MS), allows for the separation and quantification of various anionic species in complex mixtures. d-nb.info Hydrophilic interaction liquid chromatography (HILIC) is another chromatographic technique that has been successfully employed for the separation of organosulfates, including methyl sulfate. d-nb.info

| Analytical Technique | Analyte | Application |

| Ion Chromatography (IC) | Sulfate (SO₄²⁻) | Quantifying inorganic product of oxidation. acs.org |

| HILIC-MS | Methyl Sulfate and other organosulfates | Separation and quantification in complex mixtures. d-nb.info |

This table highlights the application of chromatographic techniques in the analysis of this compound and its transformation products.

Application in Electron Paramagnetic Resonance (EPR) Studies of Radical Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species with unpaired electrons, such as radicals. wikipedia.org this compound has been used as a reference compound in EPR studies of radical ions that are generated radiolytically from ionic liquids. sigmaaldrich.comsigmaaldrich.com

| Radical Species | Method of Generation | Significance |

| Sulfate Radical Anion (SO₄•⁻) | Heterogeneous OH oxidation of this compound | Key intermediate in the atmospheric degradation pathway. copernicus.org |

This table indicates the relevant radical species in this compound research that can be studied using EPR.

Computational and Theoretical Chemistry of Sodium Methyl Sulfate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of sodium methyl sulfate (B86663). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its properties.

Ab-initio Computations for Molecular Structure and Energetics

Ab-initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are crucial for determining the precise molecular geometry and energy of sodium methyl sulfate. These computations reveal that this compound is an ionic compound composed of a sodium cation (Na⁺) and a methyl sulfate anion (CH₃SO₄⁻) held together by electrostatic forces. The sulfate group exhibits a tetrahedral arrangement around the central sulfur atom. smolecule.com

Studies on related anionic sulfate surfactants utilize ab-initio methods to model their three-dimensional structures and predict properties like the critical micelle concentration (CMC), a key parameter for surfactant quality. aip.org While specific ab-initio studies focusing solely on the energetics of the isolated this compound molecule are not extensively documented in readily available literature, the principles are well-established. For instance, calculations on similar systems, like anionic tetrazoles, have successfully determined geometric parameters and charge distribution. scispace.com The computational approach would involve optimizing the geometry to find the lowest energy conformation and then performing frequency calculations to confirm it as a stable minimum on the potential energy surface.

Density Functional Theory (DFT) Studies on Reactivity and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies are particularly valuable for understanding its role in chemical reactions, such as its oxidation in the atmosphere.

Research has shown that the reaction of this compound with hydroxyl (•OH) radicals is a significant atmospheric transformation pathway. acs.orgcopernicus.org DFT calculations help to elucidate the mechanisms of these reactions. For example, in the sulfonation of methyl esters, DFT calculations at the B3LYP/6-31G(d) level were used to verify the stability of intermediate species. unad.edu.co

Recent studies have combined kinetic measurements with DFT calculations to probe the effects of the sulfate functional group on reaction kinetics. acs.org These studies have investigated hydrogen abstraction from the methyl sulfate anion by radicals, a key step in its atmospheric oxidation. acs.orgacs.org DFT calculations provide insights into the energy barriers and bond dissociation energies associated with these reactions, helping to explain the observed reactivity patterns. For instance, DFT calculations have shown that the energy barrier for hydrogen abstraction from the methyl sulfate anion is lower than that for related sulfonates, indicating its higher reactivity. acs.org

Table 1: Examples of DFT Applications in Studying Methyl Sulfate and Related Compounds

| Application | Key Findings | Computational Details |

| Stability of Intermediates in Methyl Ester Sulfonation | Intermediate compounds were found to be equally stable, requiring a final rearrangement for stabilization. unad.edu.co | B3LYP/6-31G(d) unad.edu.co |

| Oxidation by Sulfate Radicals | Provided energy barriers (ΔGb) and bond dissociation energies (BDE) for hydrogen abstraction, showing sulfonates have higher barriers than alkyl sulfates. acs.org | Not specified in abstract |

| Reaction with Hydroxyl Radicals | Investigated transformation reactions in gas and aqueous phases, identifying hydrogen abstraction as the initial step. copernicus.org | M06-2X/6-311+g(2df,2pd) copernicus.org |

| Addition Reactions of Sodium Hexamethyldisilazide | Computed transition structures for additions to nitriles and picolinates. nih.gov | M06-2X/def2-svp and def2-tsvp nih.gov |

Basis Set and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The level of theory refers to the method used to approximate the solution to the Schrödinger equation (e.g., Hartree-Fock, Møller-Plesset perturbation theory, DFT with various functionals), while the basis set is the set of mathematical functions used to build the molecular orbitals.

For DFT calculations on systems involving this compound and its reactions, various combinations have been employed. The M06-2X functional is often used for geometry optimizations and energy calculations. copernicus.orgnih.gov Common basis sets include the Pople-style basis sets, such as 6-31+G(d,p) for initial optimizations and 6-311+g(2df,2pd) for more refined structures, and the Ahlrichs basis sets like def2-svp and def2-tsvp. copernicus.orgnih.gov The choice of a larger basis set with polarization and diffuse functions is important for accurately describing the diffuse electron density of anions like methyl sulfate.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations focusing exclusively on this compound are not widely published, the methodology is extensively applied to similar ionic surfactants, such as sodium dodecyl sulfate (SDS). ijcce.ac.iracs.orgnih.gov

These simulations can provide detailed insights into the behavior of this compound in aqueous solutions, including its role in micelle formation and its interaction with other molecules and surfaces. smolecule.comijcce.ac.ir In a typical MD simulation, the forces between atoms are calculated using a force field (e.g., OPLS-AA, CHARMM), and Newton's equations of motion are integrated to track the trajectory of each atom. ijcce.ac.irnih.gov

For a system containing this compound, MD simulations could be used to investigate:

The hydration structure of the methyl sulfate anion and the sodium cation.

The dynamics of micelle formation and the structure of the resulting aggregates.

The adsorption of this compound onto surfaces, such as graphene nanosheets. ijcce.ac.ir

The influence of temperature and electrolytes on the behavior of the system. ijcce.ac.ir

Prediction of Reactivity, Reaction Pathways, and Product Formation

Computational chemistry plays a vital role in predicting the reactivity of this compound and the likely products of its reactions. This is particularly important in atmospheric chemistry, where organosulfates like this compound undergo complex transformations.

Studies have focused on the heterogeneous oxidation of this compound by hydroxyl (•OH) radicals, a key atmospheric oxidant. researchgate.netcopernicus.org These reactions can lead to the formation of inorganic sulfate, which has significant implications for aerosol composition and climate. researchgate.netnih.gov The simple structure of this compound makes it an ideal model compound for understanding the fundamental kinetics and chemistry of these oxidative processes. researchgate.netcopernicus.org

Kinetic models, informed by experimental data and computational results, can be developed to predict the rates of reaction and the yields of various products under different atmospheric conditions. escholarship.org For example, a simplified reaction scheme for the heterogeneous OH oxidation of this compound proposes that the reaction is initiated by hydrogen abstraction, leading to the formation of various intermediates and ultimately products like the bisulfate ion (HSO₄⁻). researchgate.netescholarship.org

Table 2: Predicted Reaction Pathways and Products from this compound Oxidation

| Reactant | Oxidant | Predicted Pathway | Major Products |

| This compound | •OH radical | Hydrogen abstraction from the methyl group, followed by fragmentation and secondary reactions. researchgate.netcopernicus.org | Inorganic sulfate (bisulfate), formaldehyde (B43269). researchgate.netcopernicus.org |

| This compound | •OH radical | Formation of a sulfate radical anion (SO₄•⁻) which can then react with other molecules. researchgate.netnih.gov | Bisulfate ion (HSO₄⁻). researchgate.net |

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by an ionic bond between the positively charged sodium ion (Na⁺) and the negatively charged methyl sulfate anion (CH₃SO₄⁻). smolecule.com Within the methyl sulfate anion, the atoms are connected by covalent bonds.

Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. For ionic surfactants, it has been suggested that the negative charge is not localized on a single atom but is distributed throughout the headgroup of the molecule. researchgate.net In the case of the methyl sulfate anion, the negative charge is delocalized across the sulfate group.

The electronegative sulfate group has a significant influence on the electronic structure of the molecule, affecting the bond strengths and reactivity. It acts as an electron-withdrawing group, which can reduce the electron density and weaken adjacent C-O bonds. copernicus.org This inductive effect plays a key role in the fragmentation pathways observed during the oxidation of this compound. copernicus.org

Applications of Sodium Methyl Sulfate in Non Biological Systems and Advanced Materials

Reagent in Advanced Organic Synthetic Strategies

Sodium methyl sulfate (B86663) serves as a key reagent in several advanced organic synthetic methodologies, valued for its ability to introduce methyl groups to a variety of substrates.

The synthesis of other aromatic methyl ethers follows a similar principle, where an aromatic phenol (B47542) compound reacts with a methylating agent like sodium methyl sulfate in the presence of an alkali. google.com

Table 1: Anisole (B1667542) Synthesis via Reactive Distillation

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Phenol, Sodium Hydroxide (B78521), this compound | quickcompany.in |

| Technique | Reactive Distillation | quickcompany.in |

| Process | Continuous collection of anisole-water azeotrope | quickcompany.in |

| Temperature | Reaction mass heated to 100-110°C; Gas phase at 90-100°C | quickcompany.in |

| Purity | 99.8% | quickcompany.in |

| Yield | 99% | quickcompany.in |

This compound is instrumental in the synthesis of various heterocyclic compounds. It is used as a reactant in the preparation of hydroxyanilino quinolines, which are investigated as potential RET kinase inhibitors. smolecule.comsamaterials.comsigmaaldrich.cnchemicalbook.comsigmaaldrich.com

Furthermore, it is a key precursor for synthesizing methylsulfate (B1228091) anion-based 1,2,3-triazolium ionic liquids. sigmaaldrich.cnsigmaaldrich.comottokemi.com The synthesis involves the N-alkylation of 1,4-disubstituted 1,2,3-triazoles. semanticscholar.org While various alkylating agents can be used, the reaction is often limited to those with primary alkyl groups like methyl. ehu.es The resulting triazolium salts are a class of ionic liquids with applications in catalysis. sigmaaldrich.cnsigmaaldrich.comottokemi.com For example, they have been successfully used as catalysts in the Morita–Baylis–Hillman reaction. sigmaaldrich.cnsigmaaldrich.comottokemi.com

An innovative and environmentally conscious application of this compound involves its use in synthesizing S-methyl-isothiourea sulfate from industrial byproducts. google.comgoogle.com A method has been developed that utilizes methyl sodium sulfate offscum, a byproduct from the production of hemiacetal or vitamin B1 where the this compound content is 90% or higher. google.comgoogle.com

In this process, the this compound waste is used as the methylating agent. It reacts with thiourea (B124793) in water under neutral conditions in a reflux reaction. google.comgoogle.com This approach is notable for its high reaction speed, mild reaction conditions, and high product yield. google.com By using water as a solvent instead of organic solvents and repurposing a waste byproduct in place of the highly toxic dimethyl sulfate, the process achieves a greener and more cost-effective synthesis. google.com The reaction is represented by the formula: 2(H₂N)₂C=S + 2CH₃OSO₃Na → (HN=C(SCH₃)NH₂)₂·H₂SO₄ + Na₂SO₄ google.comgoogle.com

Table 2: Synthesis of S-Methyl-Isothiourea Sulfate

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | This compound offscum (≥90%), Thiourea | google.comgoogle.com |

| Solvent | Water | google.comgoogle.com |

| Conditions | Neutral, Reflux | google.comgoogle.com |

| Advantages | Low cost, high yield, green (uses waste, avoids toxic reagents and organic solvents) | google.com |

Preparation of Heterocyclic Compounds (e.g., Hydroxyanilino Quinolines, Triazolium Ionic Liquids)

Development of Ionic Liquids and Their Catalytic Applications

Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining attention as environmentally friendly alternatives to volatile organic solvents. semanticscholar.orgresearchgate.net this compound plays a crucial role as a starting material for the preparation of specific types of ionic liquids, particularly those based on the methylsulfate anion. smolecule.comsigmaaldrich.cn

These methylsulfate-containing ILs, such as 1,3,4-trialkyl-1,2,3-triazolium methylsulfates, are not just solvents but also act as catalysts in various organic reactions. sigmaaldrich.cnsigmaaldrich.comottokemi.com Their application has been demonstrated to enhance reaction rates in processes like the Morita-Baylis-Hillman reaction. smolecule.comsigmaaldrich.cnottokemi.com The unique properties of ionic liquids, such as high thermal stability and ionic conductivity, make them highly effective in catalysis. researchgate.net Acidic Brønsted ionic liquids, for example, have been shown to be efficient catalysts for multi-component condensation reactions. ajol.info The involvement of ILs in chemical synthesis is broad, aiding in the formation of C-C, C-O, C-S, and C-N bonds. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and hydrophobic forces. wikipedia.org A key concept within this field is molecular self-assembly, where molecules spontaneously organize into larger, ordered structures. wikipedia.org

This compound, in conjunction with other surfactants and materials, is used in research to understand and control these self-assembly processes. smolecule.com

This compound is specifically involved in studying the formation of lamellar (layered) structures in hybrid nanomaterials prepared via miniemulsion techniques. sigmaaldrich.cnchemicalbook.comsigmaaldrich.combiocompare.com In these systems, polymer/complex hybrid nanostructures are created where lamellar structures are embedded within a polymer matrix. nih.gov

The formation of these structures is attributed to the interaction between metal complexes and anionic surfactants. nih.gov When sodium alkylsulfates are used as the anionic surfactant, they can facilitate the self-assembly of these materials into specific morphologies, such as "nano-onions". nih.govmdpi.com The composition of these hybrid nanostructures can be described as bilayer lamellae, where metal complexes are separated by surfactant molecules arranged tail-to-tail. nih.gov The chain length of the surfactant, such as this compound, can be used to control the interlayer distance within these structured nanomaterials. nih.govmdpi.com

Micellar Studies and Surfactant Behavior in Aqueous Solutions

This compound (CH₃NaO₄S) serves as a valuable compound in the study of micellar systems and surfactant behavior due to its amphiphilic nature, though it is considered a weak surfactant. cymitquimica.comrsc.org Its utility is particularly highlighted in research that investigates the fundamental properties of micelles, which are self-assembled aggregates of surfactant molecules in a solution. smolecule.com

In detailed kinetic studies, this compound has been employed as a small-molecule mimic for the headgroups of more complex anionic surfactants like sodium dodecyl sulfate (SDS). nih.gov This approach allows researchers to deconstruct and understand the various forces at play within the micellar environment. For instance, in studies of the hydrolysis of certain compounds within SDS micelles, a model solution containing this compound was used to replicate the medium effects of the micellar Stern region. nih.gov This model solution, also containing 1-propanol (B7761284) to mimic the surfactant tails, successfully reproduced the rate-retarding effects observed in actual SDS micelles. nih.gov Such research demonstrates that interactions with the surfactant headgroups, mimicked by this compound, are the dominant cause of the observed rate retardation for the hydrolytic probes used. nih.gov

The surfactant properties of this compound itself have also been characterized. It is known to reduce the surface tension of liquids, which facilitates the mixing of oil and water. cymitquimica.com However, its surface activity is less pronounced compared to other organosulfates with longer carbon chains. rsc.org Studies comparing this compound with sodium ethyl sulfate have shown the former to be less surface active. rsc.org While many salts, like sodium sulfate, tend to increase the surface tension of water, organosulfates like this compound decrease it, although not as strongly as short-chain alcohols or carboxylic acids. rsc.org

Research into the self-assembly and microstructure of mixed micelles has also utilized this compound to understand its influence on micelle formation and structure. smolecule.comsigmaaldrich.com

Table 1: Research Findings on Surfactant and Micellar Properties of this compound

| Study Area | Observation | Research Context | Citation |

| Micellar Mimicry | Used as a model compound to mimic the headgroups of sodium dodecyl sulfate (SDS). | A solution with 3.5 mol dm⁻³ this compound helped reproduce the rate-retarding effects of SDS micelles on hydrolysis reactions. | nih.gov |

| Surface Activity | Reduces the surface tension of aqueous solutions. | Characterized as a surfactant that can facilitate the mixing of oil and water. | cymitquimica.com |

| Comparative Surface Activity | Less surface active than sodium ethyl sulfate. | Direct comparison of the two simplest organosulfates showed a weaker effect on surface tension for this compound. | rsc.org |

| Mixed Micelle Studies | Used to investigate the self-assembly and microstructure of mixed micelles. | Included in studies to understand its influence on micelle formation and overall structure. | smolecule.comsigmaaldrich.com |

Electrolyte Studies in Chemical Systems

Due to its high solubility in water and its ionic nature, this compound is utilized in electrolyte studies. smolecule.com Its behavior as a salt in various solvent systems provides insights into ion transport, solution thermodynamics, and electrochemical performance.

Thermodynamic models have been developed to describe the equilibrium of ternary systems containing water, methanol (B129727), and a salt like sodium sulfate, which shares the same anion and cation type as this compound. researchgate.net These studies are crucial for understanding salt effects, such as "salting-out" and "salting-in," on the vapor-liquid equilibrium of mixed solvent systems, providing a physical basis for empirical observations. researchgate.net

Table 2: Summary of this compound in Electrolyte-Related Research

| Research Area | System Studied | Key Findings/Application | Citation |

| Aqueous Electrolytes | General electrolyte studies | Used as an electrolyte in specific research applications due to good water solubility and ionic properties. | smolecule.com |

| Mixed-Solvent Electrolytes | Water + Methanol + Sodium Sulfate | The presence of the salt significantly influences the vapor-liquid equilibrium of the mixed solvent system. | researchgate.net |

| Solid Polymer Electrolytes | PEO-PVP blended membranes | Mentioned in the context of developing solid polymer electrolytes (SPEs) for all-solid-state electrochemical devices. | bohrium.com |

| Battery Electrolytes | Aqueous and non-aqueous SIBs | The properties of the sodium salt are crucial for dissociating into charge carriers and determining overall electrolyte performance. | rsc.org |

Applications in Polymer Science and Materials Development

This compound finds applications in the realm of polymer and materials science, particularly in the creation of advanced, structured materials. Researchers have used it in combination with other materials to create hybrid nanomaterials that exhibit specific lamellar structures. smolecule.com These layered structures are of interest for studying self-assembly processes and exploring potential applications in various technological fields. smolecule.comsigmaaldrich.com The formation of these structures can be achieved through techniques like miniemulsion, where this compound plays a role in the reactant or reagent mixture. sigmaaldrich.com

Furthermore, this compound is relevant in the development of solid polymer electrolytes (SPEs). bohrium.com These materials are critical for the advancement of all-solid-state electrochemical devices, such as batteries. SPEs are typically composed of a polymer host, like polyethylene (B3416737) oxide (PEO), blended with another polymer, such as polyvinylpyrrolidone (B124986) (PVP), and an ionic salt. While many different salts can be used, the principles of enhancing ionic conductivity and mechanical strength through polymer blending are universal. The role of the salt is to provide mobile ions that can travel through the polymer matrix, and this compound-based systems have been considered in this context. bohrium.com

Precursor in Industrial Chemical Manufacturing (Non-Pharmaceutical, Non-Agrochemical End-Products)

In industrial settings, this compound serves as a precursor and a key reactant, primarily as a methylating agent, in the synthesis of various organic compounds that are not intended for pharmaceutical or agrochemical use. smolecule.comchemicalbook.com Its ability to transfer a methyl group (CH₃) to other molecules is valuable in producing a range of chemicals. smolecule.comontosight.ai

A significant application is in the synthesis of anisole by reacting this compound with phenol. smolecule.com Anisole is an important intermediate used in the manufacturing of fragrances and other fine chemicals. Another key application is in the production of methylsulfate anion-based ionic liquids. smolecule.com These ionic liquids can then be used as catalysts in various organic reactions, such as the Morita-Baylis-Hillman reaction. smolecule.com

The compound is also used in the manufacturing of detergents and emulsifiers, leveraging its surfactant properties. cymitquimica.com Historically, this compound emerged as a byproduct of dimethyl sulfate synthesis, and methods have been developed to repurpose this waste stream into value-added products like anisole, contributing to more sustainable industrial processes. smolecule.com

Table 3: Industrial Applications of this compound as a Precursor

| End-Product/Intermediate | Type of Reaction | Industrial Significance | Citation |

| Anisole | Methylation of phenol | Precursor for fragrances and other fine chemicals. | smolecule.com |

| Ionic Liquids | Starting material for methylsulfate anion-based ionic liquids | Used as catalysts in organic synthesis reactions. | smolecule.com |

| Detergents & Emulsifiers | Formulation component | Utilized for its surfactant properties to enable mixing of immiscible liquids. | cymitquimica.com |

| Dimethyl disulfide | --- | A chemical intermediate. | chemicalbook.com |

| CI 42500 (a dye) | --- | Used in the synthesis of certain colorants. | chemicalbook.com |

Environmental and Atmospheric Chemistry of Sodium Methyl Sulfate

Occurrence and Formation Mechanisms in Atmospheric Aerosols

Sodium methyl sulfate (B86663) has been identified as a component of atmospheric aerosols in various environments. researchgate.netrsc.org Its formation is often associated with the chemical reactions of volatile organic compounds in the presence of sulfuric acid. rsc.org A positive correlation between the presence of sodium ions and organosulfates has been observed in coastal areas, suggesting that sodium methyl sulfate is atmospherically relevant. researchgate.net

Organosulfates, including this compound, can constitute up to 30% of the organic fraction of atmospheric aerosols. rsc.orgnih.govcas.cn They are formed from the interaction of volatile organic compounds, such as those derived from isoprene (B109036) and monoterpenes, with atmospheric oxidants and sulfuric acid. rsc.orgresearchgate.net The formation of these compounds is particularly significant in the context of secondary organic aerosol (SOA) production. rsc.org While a significant portion of organosulfates in aerosols are complex molecules derived from biogenic emissions, simpler alkyl sulfates like this compound can be formed through the atmospheric processing and fragmentation of these larger molecules. rsc.org

Heterogeneous Chemical Transformations and Atmospheric Processing

Once present in atmospheric aerosols, this compound undergoes further chemical changes, primarily through heterogeneous reactions with atmospheric oxidants. These transformations are critical in determining the lifecycle and environmental impact of the compound.

Oxidation Pathways and Mechanisms of Transformation

The primary pathway for the atmospheric transformation of this compound is through heterogeneous oxidation initiated by hydroxyl (OH) radicals. copernicus.orgacs.orgescholarship.org This process is efficient and leads to the fragmentation of the this compound molecule. copernicus.orgresearchgate.net

Key findings from laboratory studies reveal the following mechanistic details:

Fragmentation over Functionalization : The reaction between OH radicals and this compound predominantly leads to fragmentation rather than the addition of functional groups. researchgate.netresearchgate.net

Formation of Sulfate Radical Anion : A significant step in the oxidation process is the formation of a sulfate radical anion (SO₄•⁻) and formaldehyde (B43269) (CH₂O). copernicus.orgresearchgate.netacs.org The volatile formaldehyde is likely to partition back into the gas phase. copernicus.orgosti.gov

Secondary Chemistry : The newly formed sulfate radical anion is highly reactive and can abstract a hydrogen atom from a neighboring this compound molecule. copernicus.orgosti.gov This secondary reaction contributes to the formation of the bisulfate ion (HSO₄⁻). copernicus.orgresearchgate.netosti.gov

Experimental studies have quantified the kinetics of this oxidation. At a relative humidity of 85%, the heterogeneous OH reaction rate constant was measured to be (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.orgosti.gov In another study at 75% relative humidity, a similar rate constant of (5.72 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ was reported. acs.orgosti.govescholarship.org

Contribution to Secondary Organic Aerosol (SOA) Formation

Organosulfates, in general, are key components of secondary organic aerosol (SOA). rsc.orgnih.govacs.org They are formed through the reaction of volatile organic compound oxidation products with sulfuric acid. rsc.org While much of the focus has been on larger, more complex organosulfates derived from biogenic precursors like isoprene, this compound's chemistry is relevant as it can be a fragmentation product of these larger molecules. rsc.org

The transformation of this compound itself, however, primarily leads to the formation of inorganic sulfate and volatile formaldehyde, rather than contributing to the growth of SOA through the formation of larger, low-volatility organic products. copernicus.orgosti.gov In fact, the oxidation process can lead to a small decrease in particle diameter due to the loss of formaldehyde mass. copernicus.org For instance, even when about 40% of this compound is oxidized, only a 3% decrease in particle diameter has been observed. copernicus.orgosti.gov

Physical Properties Relevant to Aerosol Behavior (e.g., Water Activity, Hygroscopic Growth)

The physical properties of this compound significantly influence the behavior of aerosols containing it, particularly their ability to interact with water vapor, which affects their size, lifetime, and role in cloud formation. nih.govnih.govacs.org

This compound aerosols exhibit continuous water uptake as relative humidity (RH) increases, a behavior typical of many organosulfates, rather than a distinct deliquescence and efflorescence cycle seen with inorganic salts. nih.govacs.org Even at low relative humidities (below 10% RH), these aerosols can retain a significant amount of water. nih.gov

Key physical properties include:

Water Activity : The water activity of aqueous this compound solutions is quite similar to that of inorganic salts like sodium sulfate and sodium bisulfate, especially at lower concentrations. rsc.orgnih.gov As the concentration of this compound increases, the water activity decreases, with the activity being lowered to about 0.83 even as the solution approaches its bulk solubility limit. rsc.org

Hygroscopic Growth : The hygroscopic growth factor (HGF) is a measure of how much an aerosol particle grows due to water uptake. Studies have shown that the hygroscopicity of sodium alkyl sulfates, including this compound, decreases as the length of the alkyl chain increases. cas.cn This indicates that the addition of hydrophobic hydrocarbon groups reduces water uptake. cas.cn The single hygroscopicity parameter, κ, which describes the water uptake ability, has been determined for this compound from both sub- and supersaturated measurements. cas.cn

Below is a table summarizing some of the measured physical properties of this compound.

Interactive Data Table: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Heterogeneous OH Reaction Rate Constant | (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 85% RH | copernicus.org, osti.gov |

| Heterogeneous OH Reaction Rate Constant | (5.72 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 75% RH | escholarship.org, acs.org, osti.gov |

| Effective OH Uptake Coefficient (γeff) | 0.17 ± 0.03 | 85% RH | copernicus.org, osti.gov |

| Effective OH Uptake Coefficient (γeff) | 0.31 ± 0.06 | 75% RH | acs.org, osti.gov |

| Molar Yield of Inorganic Sulfur | 0.62 ± 0.18 | - | acs.org, osti.gov |

| Molar Refractivity | 0.1403 cm³ g⁻¹ | - | rsc.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Process Intensification

While traditional methods for synthesizing sodium methyl sulfate (B86663) are established, future research will likely focus on developing more sustainable and efficient synthetic strategies. A significant area of interest is the utilization of sodium methyl sulfate from waste streams, transforming a potential environmental liability into a valuable chemical feedstock.

Contemporary synthesis often generates this compound as a byproduct. For instance, a 2025 study reported a 96% yield in methyl salicylate (B1505791) synthesis using dimethyl sulfate, which also produced this compound that could be recovered. Research has also detailed the synthesis of this compound from p-cresol (B1678582) and dimethyl sulfate. chemicalbook.com A described method involves the reaction of p-cresol with sodium hydroxide (B78521) in ethanol, followed by reaction with dimethyl sulfate in cyclohexane (B81311) to yield this compound with a purity of 97.3%. chemicalbook.com

Future work could explore the development of catalytic systems to improve reaction rates and yields. The use of continuous-flow reactors and microreactors presents a promising direction for process intensification, offering better control over reaction conditions compared to traditional batch processes. mit.edu A patent describes a method for treating wastewater containing 21-23 wt% this compound by using it to prepare aromatic ethers, demonstrating a practical application of waste valorization. google.com Another patented process utilizes waste residue of this compound for the synthesis of S-methyl-iso-thiourea sulfate, highlighting its potential as a low-cost methylating agent. google.com

Table 1: Comparison of Synthetic Approaches for this compound and its Utilization

| Synthetic/Utilization Route | Key Reactants/Starting Material | Product(s) | Reported Yield/Purity | Key Advantages |

| From p-Cresol | p-Cresol, Dimethyl sulfate | This compound | 97.3% purity | High purity product |

| Wastewater Treatment | Wastewater containing this compound, Sodium phenolate (B1203915) | Aromatic ether | - | Waste valorization, environmental benefit |

| From Waste Residue | This compound waste residue, Thiourea (B124793) | S-methyl-iso-thiourea sulfate | High | Use of low-cost feedstock, green production |

| Byproduct of Methyl Salicylate Synthesis | Dimethyl sulfate | This compound | Recoverable byproduct | Integrated synthesis |

Advanced Mechanistic Insights into Complex Reaction Networks

A deeper understanding of the reaction mechanisms involving this compound is crucial, particularly in the context of atmospheric chemistry. The heterogeneous oxidation of this compound initiated by hydroxyl (OH) radicals is a key area of ongoing research.

Studies have shown that the reaction of this compound with OH radicals leads to the formation of a sulfate radical anion (SO₄•⁻) and formaldehyde (B43269) (CH₂O). copernicus.orgosti.gov The sulfate radical anion can then participate in secondary reactions, such as abstracting a hydrogen atom from another this compound molecule to form a bisulfate ion (HSO₄⁻). copernicus.orgosti.gov This process is significant as it contributes to the formation of inorganic sulfate in the atmosphere. copernicus.org

Kinetic studies have determined the heterogeneous OH reaction rate constant to be (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.orgosti.gov Under significant OH exposure, about 40% of this compound can be oxidized. copernicus.orgosti.gov Future research could employ advanced spectroscopic techniques and computational modeling to further elucidate the intermediates and transition states in these reaction pathways. A proposed mechanism for the heterogeneous OH oxidation of this compound suggests that the initial hydrogen abstraction from the methyl group is the primary pathway. researchgate.net

Table 2: Key Species and Kinetic Parameters in the Heterogeneous Oxidation of this compound

| Reactant | Oxidant | Major Products | Rate Constant (k) |

| This compound (CH₃SO₄Na) | Hydroxyl radical (•OH) | Sulfate radical anion (SO₄•⁻), Formaldehyde (CH₂O), Bisulfate ion (HSO₄⁻) | (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |

Computational Design of this compound-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound and for designing new materials based on its structure. While specific studies on the computational design of this compound-based materials are nascent, related research provides a strong foundation.

DFT calculations have been used to study the conversion of related sulfated galactopyranosides, providing insights into reaction mechanisms and activation energies. researchgate.net For example, modeling the transformation of methyl 4-O-methyl-α-d-galactopyranoside 6-sulfate has been performed at the M06-2X/6-311+G(d,p) level with a polarizable continuum model (PCM) in water. researchgate.net Similar computational approaches could be applied to this compound to explore its potential in various applications.

Future computational studies could focus on:

Designing novel surfactants: By modifying the alkyl chain attached to the sulfate group, computational models can predict how changes in molecular structure affect properties like surface tension and critical micelle concentration.

Developing new ionic liquids: this compound can serve as a precursor for methylsulfate (B1228091) anion-based ionic liquids. smolecule.com Computational screening could identify promising cation partners and predict the physicochemical properties of the resulting ionic liquids.